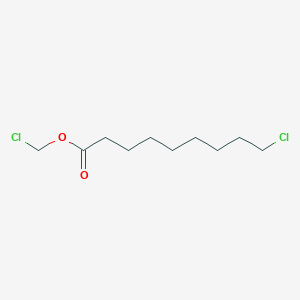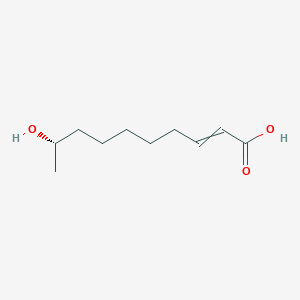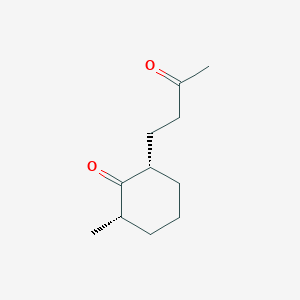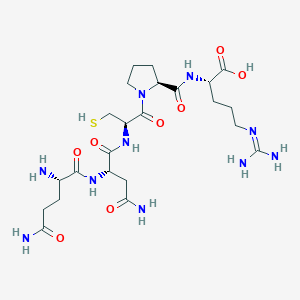![molecular formula C24H16Br2O4S B14422190 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) CAS No. 79915-96-1](/img/structure/B14422190.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) is an organic compound that features a sulfonyl group bridging two phenyleneoxy groups, each of which is further substituted with a bromobenzene moiety
Métodos De Preparación
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) typically involves the reaction of 4,4’-sulfonyldiphenol with 3-bromophenol in the presence of a suitable base and a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.
Análisis De Reacciones Químicas
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The phenyleneoxy groups can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases such as sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) involves its ability to interact with various molecular targets through its functional groups. The sulfonyl group can form strong interactions with electron-rich sites, while the bromobenzene moieties can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparación Con Compuestos Similares
Similar compounds to 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) include:
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-bromobenzene): This compound has a similar structure but with bromine atoms on the para position.
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2-bromobenzene): This compound has bromine atoms on the ortho position.
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-chlorobenzene): This compound has chlorine atoms instead of bromine.
Propiedades
IUPAC Name |
1-bromo-3-[4-[4-(3-bromophenoxy)phenyl]sulfonylphenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Br2O4S/c25-17-3-1-5-21(15-17)29-19-7-11-23(12-8-19)31(27,28)24-13-9-20(10-14-24)30-22-6-2-4-18(26)16-22/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBNFCSUGUQODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Br2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540612 |
Source


|
| Record name | 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79915-96-1 |
Source


|
| Record name | 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)


![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
![acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol](/img/structure/B14422139.png)






![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)

